3-(Difluoromethoxy)benzoic acid
Overview
Description
3-(Difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12) and the InChI key is OKKDGIXOKWOMRD-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC(=CC(=C1)OC(F)F)C(=O)O .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.13 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 184 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has three rotatable bonds .Scientific Research Applications
1. Development of Novel Fluorescence Probes
3-(Difluoromethoxy)benzoic acid derivatives are utilized in the development of novel fluorescence probes for detecting reactive oxygen species. These probes can selectively detect highly reactive oxygen species such as hydroxyl radical and reactive intermediates of peroxidase. This application is significant in studying the roles of these species in various biological and chemical applications (Setsukinai et al., 2003).
2. Luminescent Properties in Coordination Compounds
Benzoic acid derivatives, including this compound, have been employed in synthesizing lanthanide coordination compounds. These compounds exhibit unique luminescent properties influenced by electron-releasing or electron-withdrawing substituents, contributing significantly to photophysical research (Sivakumar et al., 2010).
3. Antibacterial Activity in Hybrid Derivatives
Studies on derivatives of 3-hydroxy benzoic acid, closely related to this compound, have demonstrated potential antibacterial activities. Novel ester/hybrid derivatives of these compounds show promise in developing potent chemotherapeutic agents and new drug candidates (Satpute et al., 2018).
4. Phase Behavior in Pharmaceutical Research
Benzoic acid, including its derivatives, serves as a model compound in pharmaceutical research. Understanding the phase behavior of these compounds in different environments is crucial for designing drug delivery systems and pharmaceutical formulations. This research addresses stability and solubility aspects, essential for drug development (Reschke et al., 2016).
5. Metabolism Studies and Detoxification
The metabolism of benzoic acid, a related compound, in bacteria provides insights into the biochemical pathways and detoxification mechanisms. Understanding how these compounds are metabolized is crucial for assessing their impact on health and the environment (Reiner, 1971).
6. Photovoltaic Applications in Dye-Sensitized Solar Cells
Research on organic dyes for dye-sensitized solar cells (DSSCs) incorporates benzoic acid derivatives, highlighting the potential of these compounds in renewable energy technologies. The electron-accepting properties of these compounds are instrumental in enhancing the efficiency of solar cells (Ferdowsi et al., 2018).
7. Co-culture Engineering for Microbial Biosynthesis
The microbial biosynthesis of compounds such as 3-amino-benzoic acid, which shares a structural similarity with this compound, shows the potential for producing important biochemicals using engineered bacteria. Such studies pave the way for efficient, sustainable production methods in biotechnology (Zhang & Stephanopoulos, 2016).
Safety and Hazards
3-(Difluoromethoxy)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity upon repeated exposure . The target organs are the lungs . It is recommended to clean up all spills immediately, avoid breathing dust, and avoid contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
Future Directions
Research on 3-(Difluoromethoxy)benzoic acid and related compounds is ongoing. For instance, studies have been conducted on the inhibitory effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid on TGF-β1-induced epithelial–mesenchymal transformation of in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests potential therapeutic applications for related compounds in the treatment of conditions such as pulmonary fibrosis .
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with TGF-β1, inhibiting its ability to induce the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3 , which are key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The TGF-β1 signaling pathway is the main biochemical pathway affected by this compound . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Biochemical Analysis
Cellular Effects
A related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to have significant effects on cellular processes . DGM inhibits the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .
Molecular Mechanism
The related compound DGM has been shown to attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in dry conditions at 2-8°C .
Dosage Effects in Animal Models
The related compound DGM has been shown to have therapeutic effects in rats with bleomycin-induced pulmonary fibrosis .
Properties
IUPAC Name |
3-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDGIXOKWOMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357078 | |
Record name | 3-(Difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-19-8 | |
Record name | 3-(Difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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